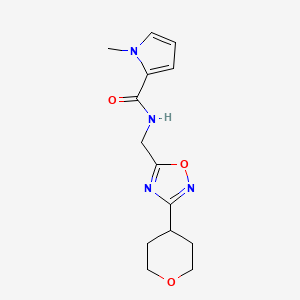

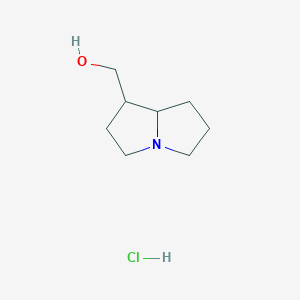

![molecular formula C13H11FN4S2 B2381598 3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-68-7](/img/structure/B2381598.png)

3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine, also known as FTS, is a novel small molecule that has recently been studied for its potential applications in scientific research. FTS is a member of the triazole family, which is characterized by its nitrogen-containing heterocyclic ring structure. FTS is a versatile molecule that has been utilized in various biological processes, including protein-protein interactions, enzyme inhibition, and signal transduction.

科学的研究の応用

Antifungal Activity

The compound’s triazole ring and sulfur-containing group contribute to its antifungal potential. Researchers have explored its efficacy against fungal pathogens, including Candida species and Aspergillus. By inhibiting fungal enzymes or disrupting cell membranes, this compound could serve as a promising antifungal agent .

Anticancer Properties

Preclinical studies suggest that 3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine exhibits cytotoxic effects against cancer cells. Its ability to interfere with cell division and induce apoptosis makes it an interesting candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound’s triazole scaffold may modulate inflammatory pathways. Researchers have explored its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease. By targeting specific cytokines or signaling pathways, it could mitigate inflammation .

Antiviral Activity

In vitro studies have demonstrated that this compound possesses antiviral properties. It may inhibit viral replication by interfering with essential enzymes or viral protein synthesis. Its potential against RNA viruses (such as influenza) and DNA viruses (such as herpes simplex) warrants further exploration .

Herbicidal Applications

The compound’s unique structure could make it effective as a herbicide. Researchers have investigated its impact on weed growth and photosynthesis. By disrupting key metabolic pathways in plants, it may offer an eco-friendly alternative for weed control .

Metal Ion Chelation

The sulfur atom in the compound’s side chain can act as a chelating agent, binding to metal ions. This property has implications in environmental remediation, where it could be used to sequester heavy metals from contaminated soil or water .

特性

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXGSYCMJKXZLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

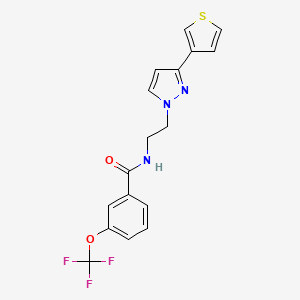

![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)

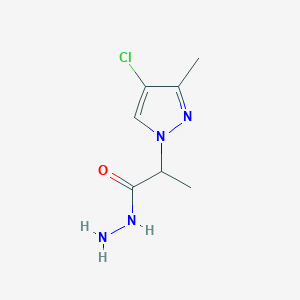

![2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2381520.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate](/img/structure/B2381527.png)

![N-(3-cyanothiolan-3-yl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide](/img/structure/B2381530.png)

![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)

![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)